Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This bicyclic system is substituted at the 2-position with a phenyl group, at the 7-position with a trifluoromethyl (CF₃) group, and at the 6-position with an ethyl carboxylate ester. The CF₃ group is a strong electron-withdrawing substituent, enhancing metabolic stability and lipophilicity, which are critical for pharmaceutical applications . Synthetically, such compounds are often prepared via condensation reactions of aminopyrazoles with carbonyl-containing reagents, followed by esterification .
Properties
IUPAC Name |
ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c1-2-24-15(23)11-9-20-13-8-12(10-6-4-3-5-7-10)21-22(13)14(11)16(17,18)19/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKYIRNZRKWCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This method is favored due to its excellent performance and the ability to introduce various substituents at different positions on the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for these compounds often utilize multicomponent reactions (MCRs) to rapidly synthesize highly functionalized molecules in a one-pot process . This approach is advantageous as it reduces the number of steps, reaction time, and harsh conditions typically required in conventional synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds . Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
Synthetic Methodologies
The synthesis of ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves several key reactions, including:
- Suzuki-Miyaura Cross-Coupling : This reaction is often employed to introduce aryl groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. For instance, the coupling of boronic acids with halogenated precursors facilitates the formation of diverse derivatives with potential biological activities .
- Direct Amination : The compound can also be synthesized through direct amination methods that utilize C–O bond activation techniques. This approach enables the introduction of various functional groups at the C-5 position of the pyrazolo ring .
These synthetic pathways have been optimized to yield high purity and significant quantities of the target compound, making it accessible for further research.
Biological Evaluations
The biological activity of this compound has been evaluated in various studies:
- Antitubercular Activity : Research has identified compounds within this scaffold as potential leads against Mycobacterium tuberculosis. High-throughput screening has shown that derivatives exhibit promising antitubercular activity with low cytotoxicity . The mechanism of action appears to involve interference with iron homeostasis in mycobacteria, providing a novel approach to tuberculosis treatment.
- Pim Kinase Inhibition : The trifluoromethylated analogues have been designed as potent inhibitors of Pim1 kinase, which plays a critical role in cancer cell survival and proliferation. These compounds have demonstrated significant inhibitory effects in biochemical assays .
Therapeutic Potentials
This compound holds promise in several therapeutic areas:
- Oncology : Given its ability to inhibit key kinases involved in cancer progression, this compound may be developed into a therapeutic agent for various cancers. Its selectivity and low toxicity profile enhance its potential as a targeted therapy .
- Infectious Diseases : The antitubercular properties suggest that this compound could be further explored for treating resistant strains of tuberculosis, particularly in conjunction with existing therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit cyclin-dependent kinases (CDKs), checkpoint kinase 1 (Chk1), and BRAF kinase, which are involved in cell proliferation and survival . Additionally, it acts as an estrogen receptor antagonist, further contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, it is compared to analogues with variations in substituents, heterocyclic cores, and functional groups. Key differences in molecular weight, substituent effects, and biological relevance are summarized below.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations from Comparisons
Substituent Effects on Lipophilicity and Solubility The CF₃ group at the 7-position (target compound) significantly increases lipophilicity compared to methyl (Me) or chloro (Cl) substituents, as seen in and . This enhances blood-brain barrier penetration, making it suitable for CNS-targeted drugs . Amino (NH₂) or methoxy (MeO) groups () improve solubility via hydrogen bonding or polar interactions but may reduce metabolic stability relative to CF₃.
Heterocyclic Core Modifications Replacement of the pyrazolo[1,5-a]pyrimidine core with tetrazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, altering electronic properties and binding modes. Tetrazolo derivatives are noted for sodium channel blocking and antiviral activities .
Halogen Substituents
- Chlorine () and bromine () substituents enhance halogen bonding, which can improve target affinity. However, bromine’s larger atomic radius may affect crystallinity and packing efficiency .
Biological Implications
Biological Activity
Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrazolo-pyrimidine core with trifluoromethyl and ethyl substituents. The presence of these functional groups contributes to its unique biological profile.
1. Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. For instance, it has been shown to inhibit various cancer cell lines effectively, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.74 |
| HepG2 | 4.92 |
| A549 | 1.96 |
These values indicate that this compound exhibits significant cytotoxicity against these cancer types, suggesting its potential as an anticancer agent .
2. Enzyme Inhibition
The compound has also demonstrated enzyme inhibitory activity. It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. Inhibition of DHODH can disrupt pyrimidine synthesis in parasites, leading to their death .
3. Antimicrobial Properties
This compound has shown notable antimicrobial activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
These findings suggest that the compound could be developed as a novel antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For example:
- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Enzyme Inhibition : By binding to the active site of DHODH, it prevents the conversion of dihydroorotate to orotate, thus inhibiting the proliferation of malaria parasites.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
- Antitumor Efficacy : A study conducted on mice models showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments revealed that the compound exhibited low toxicity levels in vitro and in vivo, making it a promising candidate for further development.
Q & A
Basic Question: What are the standard synthetic routes for Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing trifluoromethyl-containing precursors (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with aryl aldehydes and heterocyclic amines (e.g., 1H-1,2,4-triazol-5-amine) in ethanol under acidic catalysis (e.g., HCl). Post-reaction, dehydration is achieved using azeotropic distillation with benzene, followed by recrystallization from ethanol to obtain pure crystals . Variations include using piperidine as a catalyst in ethanol for 10 hours to optimize yields .
Basic Question: How is the compound characterized structurally, and what spectroscopic techniques are employed?
Answer:
Structural characterization relies on:
- X-ray crystallography : Determines bond lengths (e.g., C–Cl = 1.73–1.75 Å), dihedral angles (e.g., 7.97° between aryl rings), and non-covalent interactions (e.g., Cl⋯Cl, 3.475 Å) .
- Spectroscopy :
Advanced Question: How can researchers address low yields or inconsistencies in synthetic protocols?
Answer:
Yield discrepancies (e.g., 62% vs. 70% in similar reactions) often arise from:
- Reaction time : Prolonged reflux (12 vs. 5 hours) may improve cyclization but risk decomposition.
- Purification : Recrystallization solvents (ethanol vs. dioxane) impact purity; gradient cooling enhances crystal quality .
- Catalyst choice : HCl vs. p-toluenesulfonic acid alters protonation kinetics, affecting intermediate stability .
Advanced Question: How do molecular conformation and crystal packing influence stability and reactivity?
Answer:
- Conformational analysis : The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation (r.m.s. deviation <0.004 Å), while substituents like phenyl rings exhibit dihedral angles up to 69.95°, affecting π-π stacking and solubility .
- Crystal packing : Stabilized by van der Waals forces and halogen interactions (Cl⋯Cl). These interactions dictate melting points (e.g., 233–268°C) and thermal stability .
Advanced Question: What methodologies are used to evaluate the compound's biological activity, and how are results interpreted?
Answer:
- Antitumor assays : Test against cell lines (e.g., HEPG2-1 liver carcinoma) using MTT assays. Activity is quantified via IC50 values (e.g., 2.70 µM for pyrazolo[1,5-a]pyrimidine derivatives) .
- Structure-activity relationship (SAR) : Modifications at the 3- and 5-positions (e.g., trifluoromethyl vs. methoxy groups) correlate with potency. Hydrophobic substituents enhance membrane permeability .
Advanced Question: How can structural modifications enhance selectivity or reduce toxicity in pharmacological applications?
Answer:
- Functional group tuning : Replacing ester groups (e.g., ethyl carboxylate) with amides improves metabolic stability.
- Heteroatom introduction : Adding morpholino or piperidine rings at the 2-position enhances target binding (e.g., MDM2-p53 inhibition) while reducing off-target effects .
- Crystallography-guided design : Optimizing Cl⋯Cl or π-π interactions minimizes non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
